molecular formula C22H32N2O5 B7824474 Benzquinamide CAS No. 23844-24-8

Benzquinamide

Cat. No.: B7824474
CAS No.: 23844-24-8
M. Wt: 404.5 g/mol
InChI Key: JSZILQVIPPROJI-UHFFFAOYSA-N
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Description

Benzquinamide is a discontinued antiemetic compound that was primarily used to prevent and treat nausea and vomiting associated with anesthesia and surgery. It possesses antihistaminic, mild anticholinergic, and sedative properties . The compound was first synthesized by Pfizer in the 1960s .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzquinamide can be synthesized through a multi-step process involving the reaction of 3-carbamoyl-N,N-diethyl-1,3,4,6,7,11b-hexahydro-9,11-dimethoxy-2H-benzo[a]quinolizin-2-yl acetate with various reagents under controlled conditions . The detailed synthetic route involves the formation of the benzoquinolizine core followed by functional group modifications to introduce the desired substituents.

Industrial Production Methods: Industrial production of this compound would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, precise temperature control, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzquinamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzoquinolizine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of benzquinamide is not fully understood. it is believed to work through the antagonism of muscarinic acetylcholine receptors and histamine H1 receptors . By blocking these receptors, this compound can prevent the activation of pathways that lead to nausea and vomiting. Additionally, it can bind to α2A, α2B, and α2C adrenergic receptors, contributing to its overall pharmacological effects .

Comparison with Similar Compounds

    Meclizine: Another antihistaminic and antiemetic compound used to treat motion sickness and vertigo.

    Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

    Promethazine: An antihistamine with antiemetic and sedative properties, used to treat allergy symptoms and prevent motion sickness.

Comparison: Benzquinamide is unique in its combination of antihistaminic, anticholinergic, and sedative properties. Unlike meclizine and dimenhydrinate, this compound also exhibits mild antipsychotic effects, making it a versatile compound for various therapeutic applications . its discontinuation limits its current use in clinical practice.

Properties

IUPAC Name

[3-(diethylcarbamoyl)-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O5/c1-6-23(7-2)22(26)17-13-24-9-8-15-10-20(27-4)21(28-5)11-16(15)18(24)12-19(17)29-14(3)25/h10-11,17-19H,6-9,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZILQVIPPROJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022657
Record name Benzquinamide
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Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Benzquinamide
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Solubility

4.90e-01 g/L
Record name Benzquinamide
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The mechanism of action is not known, but presumably benzquinamide works via antagonism of muscarinic acetycholine receptors and histamine H1 receptors., LIKE PHENOTHIAZINES, IT APPARENTLY INHIBITS STIMULI @ CHEMORECEPTOR TRIGGER ZONE. HOWEVER, IN CONTRAST...INCR CARDIAC OUTPUT, BLOOD PRESSURE, & RESP HAVE BEEN NOTED BOTH EXPTL & CLINICALLY WITH BENZQUINAMIDE. /HCL/
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Color/Form

CRYSTALS FROM DIISOPROPYL ETHER

CAS No.

63-12-7, 23844-24-8
Record name Benzquinamide
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Record name Benzquinamide
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

130-131.5, 130-131.5 °C, 131 °C
Record name Benzquinamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00767
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3295
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzquinamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014905
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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